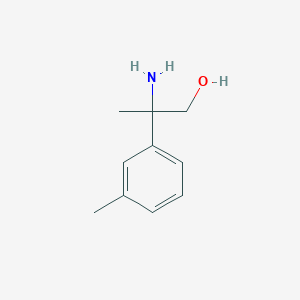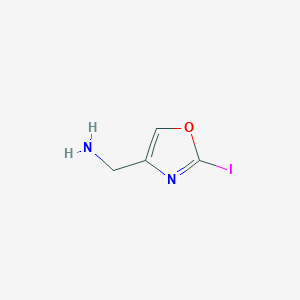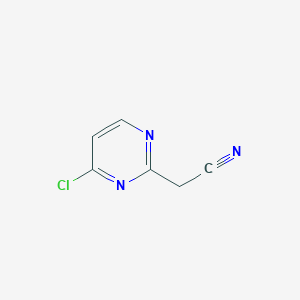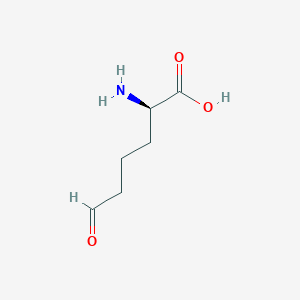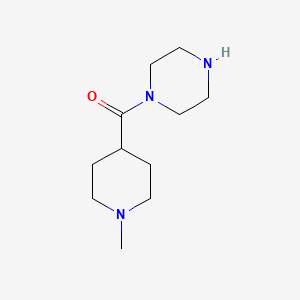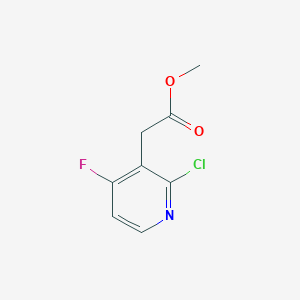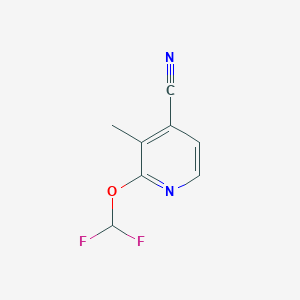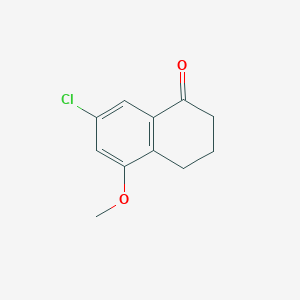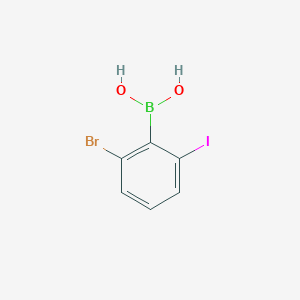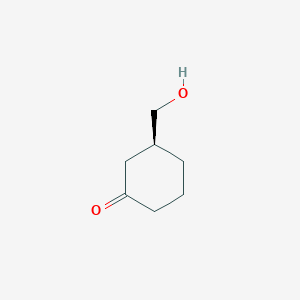
2-Methyloxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carbonyl chloride typically involves the chlorination of 2-Methyloxazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyloxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine or pyridine.
Cycloaddition: Nitrile oxides are used in the presence of a catalyst, such as copper (I) or ruthenium (II), under controlled temperature and solvent conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Isoxazole Derivatives: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
2-Methyloxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyloxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological targets .
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Cycloaddition Pathways: The compound can participate in cycloaddition reactions, forming heterocyclic structures that can interact with biological targets.
Comparaison Avec Des Composés Similaires
- 2-Methyloxazole-4-carbonyl chloride
- 2-Methyloxazole-5-carboxylic acid
- 2-Methyloxazole-4-carboxylic acid
Comparison: 2-Methyloxazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of derivatives it can form. For example, 2-Methyloxazole-4-carbonyl chloride may have different reactivity patterns due to the position of the carbonyl group .
Propriétés
Formule moléculaire |
C5H4ClNO2 |
|---|---|
Poids moléculaire |
145.54 g/mol |
Nom IUPAC |
2-methyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 |
Clé InChI |
GHBMHSQEKVVEAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
